molecular formula C5H10 B049056 2-Methyl-1-butene CAS No. 563-46-2

2-Methyl-1-butene

Cat. No.: B049056
CAS No.: 563-46-2
M. Wt: 70.13 g/mol
InChI Key: MHNNAWXXUZQSNM-UHFFFAOYSA-N
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Description

2-Methyl-1-butene: is an organic compound with the molecular formula C5H10 . It is a colorless, volatile liquid with a disagreeable odor. This compound is also known by other names such as 1-Butene, 2-methyl- , γ-Isoamylene , and Isopentene . It is an unsaturated hydrocarbon belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond.

Mechanism of Action

Target of Action

2-Methyl-1-butene is a type of alkene . It primarily targets the double bond in its structure, which is the site of reactivity . This double bond allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .

Mode of Action

The mode of action of this compound involves the addition of other molecules at the site of the double bond . For instance, in the presence of an acid, water or alcohol can be added to the double bond of this compound, resulting in the formation of an alcohol . This process is known as hydration . The reaction follows a mechanism involving the electrophilic attack of H3O+ to the alkene, forming a carbocation intermediate, followed by the reaction of the intermediate with the water or alcohol molecule, and finally deprotonation to yield the neutral product .

Biochemical Pathways

As an alkene, this compound can participate in various biochemical pathways involving addition reactions . For example, it can undergo hydration in the presence of an acid to form an alcohol . This reaction can be part of larger biochemical pathways in organic synthesis, where the formed alcohol can serve as a precursor to other compounds .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is likely to be absorbed through the lungs if inhaled, and possibly through the skin or digestive tract if it comes into contact with these tissues . Once in the body, it may be distributed via the bloodstream to various tissues, where it could be metabolized by enzymes. The resulting metabolites, along with any unmetabolized this compound, would likely be excreted via the kidneys .

Result of Action

The primary result of the action of this compound is the formation of new compounds through addition reactions . For example, in the hydration reaction, the addition of water results in the formation of an alcohol . This alcohol can then serve as a precursor for further reactions, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by the presence of catalysts, the temperature, and the pH of the environment . In addition, the presence of other reactive species can lead to different reactions and products . Therefore, careful control of the reaction conditions is important for achieving the desired outcomes in reactions involving this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-butene can be synthesized through various methods, including elimination reactions. One common laboratory method involves the dehydration of 2-methyl-2-butanol using sulfuric acid as a catalyst. This reaction proceeds via an elimination mechanism (E1) to yield this compound as a minor product . Another method involves the dehydrohalogenation of 2-chloro-2-methylbutane using potassium hydroxide (KOH) in an elimination (E2) reaction .

Industrial Production Methods: Industrially, this compound is produced as a byproduct during the cracking of hydrocarbons in petroleum refining. The process involves the thermal decomposition of larger hydrocarbons to produce smaller alkenes, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-butene undergoes various chemical reactions typical of alkenes, including:

    Addition Reactions: It reacts with hydrogen halides (e.g., hydrogen chloride) to form alkyl halides.

    Oxidation Reactions: It can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.

    Polymerization: In the presence of catalysts, it can undergo polymerization to form polyalkenes.

Common Reagents and Conditions:

    Hydrogen Halides: Used in addition reactions to form alkyl halides.

    Oxidizing Agents: Such as potassium permanganate or ozone for oxidation reactions.

    Catalysts: Such as acids or metal catalysts for polymerization reactions.

Major Products Formed:

Comparison with Similar Compounds

  • 2-Methyl-2-butene
  • 1-Butene
  • 2-Butene
  • Isopentene

Comparison: 2-Methyl-1-butene is unique among its isomers due to the position of the double bond and the methyl group. This structural difference influences its reactivity and the types of reactions it undergoes. For example, 2-methyl-2-butene, another isomer, is more stable due to the more substituted double bond, making it the major product in certain elimination reactions . The unique structure of this compound also affects its physical properties, such as boiling point and density .

Properties

IUPAC Name

2-methylbut-1-ene
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InChI

InChI=1S/C5H10/c1-4-5(2)3/h2,4H2,1,3H3
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InChI Key

MHNNAWXXUZQSNM-UHFFFAOYSA-N
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Canonical SMILES

CCC(=C)C
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Molecular Formula

C5H10
Record name 2-METHYL-1-BUTENE
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Related CAS

26969-60-8
Record name 1-Butene, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID3052224
Record name 2-Methylbut-1-ene
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Molecular Weight

70.13 g/mol
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Physical Description

2-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors are heavier than air. Used to make other chemicals., Gas or Vapor, Liquid, Colorless volatile liquid with a disagreeable odor; [Hawley] Colorless liquid; bp = 31-32 deg C; [MSDSonline]
Record name 2-METHYL-1-BUTENE
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Boiling Point

31.2 °C
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Flash Point

less than 20 °F (NFPA, 2010), Flash point < -7 °C, BELOW -20 °F (BELOW -7 °C) (CLOSED CUP)
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Solubility

Sol in alcohol, ether, benzene, In water, 130 mg/l @ 20 °C.
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Density

0.6504 @ 20 °C/4 °C
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Vapor Pressure

610.0 [mmHg], 610 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

563-46-2, 26760-64-5
Record name 2-METHYL-1-BUTENE
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Melting Point

-137.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-methyl-1-butene?

A1: this compound has the molecular formula C5H10 and a molecular weight of 70.13 g/mol. []

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: Yes, the infrared spectrum of this compound has been measured and compared to other C5 hydrocarbons like spiropentane and methylenecyclobutane. []

Q3: Is there information about the stability of this compound under various conditions?

A3: While specific stability studies under various conditions are not detailed in the provided research, this compound is known to be a flammable liquid and should be handled with appropriate precautions. Its thermal decomposition has been studied in a flow apparatus at temperatures ranging from 500 to 750 °C. []

Q4: What happens during the thermal decomposition of this compound?

A4: The thermal decomposition of this compound primarily yields methane, isobutene, and isoprene. The decomposition occurs through a free radical chain process, with the possibility of a molecular process also contributing. []

Q5: Can this compound be used in the production of isoprene?

A5: Yes, this compound can be used as a raw material for the synthesis of isoprene through a two-step co-dimerization process with ethylene. []

Q6: What factors influence the yield of this compound in this co-dimerization process?

A6: The yield of this compound in the co-dimerization process with ethylene is significantly influenced by the reaction temperature and the propylene/triethylaluminum mole ratio used in the first step. []

Q7: Is this compound involved in the synthesis of any fuel additives?

A7: Yes, this compound is a key reactant in the production of tertiary amyl methyl ether (TAME), a common gasoline additive. [, , , , , , , ]

Q8: What are the reactions involved in the synthesis of TAME from this compound?

A8: The synthesis of TAME involves the etherification of this compound with methanol. This reaction occurs alongside the isomerization of this compound to 2-methyl-2-butene. [, , , , , ]

Q9: How do different alcohols impact the simultaneous etherification and isomerization of this compound?

A9: Studies using methanol, ethanol, and 1-propanol show that the alcohol type affects the isomerization rate of this compound but does not significantly influence the etherification rate. []

Q10: How does the presence of water affect the synthesis of TAME from this compound?

A10: Water significantly hinders TAME formation. Increasing water concentration decreases reaction rates, this compound conversion, and selectivity towards TAME. []

Q11: What catalysts are commonly used in the synthesis of TAME from this compound?

A11: Acidic ion-exchange resins, such as Amberlyst 16 and Lewatit SPC 118, are commonly employed as catalysts in the liquid-phase synthesis of TAME from this compound and methanol. [, ]

Q12: Are there alternative fuel additives derived from this compound?

A12: Yes, this compound is also used in the production of tert-amyl ethyl ether (TAEE), another fuel oxygenate, through reaction with ethanol. [, , , ]

Q13: How does the reactivity of this compound compare to 2-methyl-2-butene in TAEE synthesis?

A13: this compound exhibits higher reactivity compared to 2-methyl-2-butene in the etherification reaction with ethanol to produce TAEE. []

Q14: What is the role of this compound in the production of hydrocarbon resins?

A14: this compound is one of the significant olefins found in the C5 fraction used for hydrocarbon resin synthesis. Its cationic reactivity has been studied in copolymerization reactions with other C5 olefins, revealing its role in the formation of low molecular weight oligomers. []

Q15: What are the products of the reaction between this compound and ozone?

A15: The reaction of ozone with this compound in the vapor phase generates a complex mixture of products. []

Q16: How does the position of the double bond in methyl butene isomers affect their combustion?

A16: The position of the double bond significantly influences the combustion characteristics of methyl butene isomers. For example, 3-methyl-1-butene ignites faster than this compound and 2-methyl-2-butene. []

Q17: What is the role of this compound in parahydrogen-induced polarization (PHIP) studies?

A17: this compound is one of the products observed in the PHIP study of methylenecyclobutane hydrogenation over supported metal catalysts. The absence of PHIP effects for this compound suggests that it incorporates two hydrogen atoms from the same parahydrogen molecule in a pairwise manner during the reaction. []

Q18: How does the energy content differ between α- and β-methallyl fragments generated from this compound photolysis?

A18: Vacuum UV photolysis of this compound leads to the formation of both α- and β-methallyl radicals. RRKM calculations suggest that a significant portion of the excess energy from the photon is retained by the methallyl fragment. []

Q19: What is known about the reaction of this compound with chlorine atoms?

A19: The reaction of chlorine atoms with this compound can proceed via two pathways: hydrogen abstraction and addition to the double bond. The relative contribution of each pathway to the overall reaction rate depends on factors like temperature and pressure. []

Q20: Have there been computational studies on this compound?

A20: Yes, molecular orbital calculations have been used to investigate the steric effects influencing the selectivity of isoprene hydrogenation, a reaction relevant to the formation of this compound. []

Q21: Are there any available QSAR models for predicting the properties of this compound?

A21: While the provided research does not explicitly mention specific QSAR models for this compound, the data generated on its reactivity, physicochemical properties, and interactions can contribute to the development of such models in the future.

Q22: What analytical techniques are commonly used to study reactions involving this compound?

A22: Gas chromatography, often coupled with mass spectrometry (GC-MS), is widely employed to analyze the products and kinetics of reactions involving this compound. [, , , , , , , , , , , , , , , , , ]

Q23: What is the environmental impact of this compound?

A23: As a volatile organic compound, this compound can contribute to the formation of ground-level ozone and photochemical smog. Proper handling and storage are crucial to minimize its release into the environment. [, ]

Q24: Are there sustainable alternatives to using this compound in fuel additives?

A24: Research is ongoing to explore alternative bio-based fuel additives that could offer improved environmental profiles compared to conventional oxygenates like TAME and TAEE. []

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